tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H23FN2O2 and a molecular weight of 318.39 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors .
Medicine: In medicinal chemistry, it serves as a building block for the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluoro-methylphenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate is unique due to the presence of both the cyano and fluoro-methylphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry .
Biological Activity
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (CAS Number: 1150315-87-9) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutics. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting its significance in drug discovery.
- Molecular Formula : C18H23FN2O2
- Molecular Weight : 318.39 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 443.8 ± 45.0 °C at 760 mmHg
- Flash Point : 222.2 ± 28.7 °C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its role in modulating various biological pathways.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related piperidine derivatives have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
Compound B | MEL-8 | 1.54 | Cell cycle arrest at G1 phase |
tert-butyl 4-cyano... | MCF-7 | TBD | TBD |
Note : The specific IC50 value for this compound is yet to be determined in published literature.
Structure-Activity Relationship (SAR)
The structural modifications in piperidine derivatives significantly influence their biological activity. The presence of electron-withdrawing groups (EWGs), such as the cyano and fluoro substituents in tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine, enhances the compound's potency against cancer cells by increasing lipophilicity and improving binding affinity to target proteins.
Key Findings from SAR Studies:
- Substituent Effects : The introduction of fluorine at the para position of the aromatic ring has been associated with increased biological activity.
- Cytotoxic Mechanisms : Compounds that induce apoptosis through caspase activation have shown higher efficacy against cancer cell lines.
Case Studies
Several case studies highlight the potential therapeutic applications of piperidine derivatives, including those structurally related to tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine.
Study Example:
A study published in MDPI examined various piperidine derivatives for their anticancer properties, revealing that compounds with similar substituents demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis and cell cycle arrest being predominant .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-13-5-6-14(15(19)11-13)18(12-20)7-9-21(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMWHLFIWBSHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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